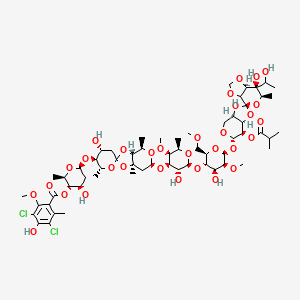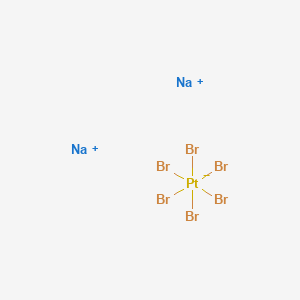
2,2-Difluorocyclopropanecarbaldehyde
Übersicht
Beschreibung
2,2-Difluorocyclopropanecarbaldehyde is a chemical compound with the molecular formula C4H4F2O . It has a molecular weight of 106.07 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 2,2-Difluorocyclopropanecarbaldehyde involves several steps. One method involves the use of 2-iodoxybenzoic acid in DMSO, followed by the addition of (2,2-difluorocyclopropyl)methanol . The mixture is stirred for 3 hours under nitrogen . Another method involves the use of pyridinium chlorochromate in dichloromethane .Molecular Structure Analysis
The InChI code for 2,2-Difluorocyclopropanecarbaldehyde is 1S/C4H4F2O/c5-4(6)1-3(4)2-7/h2-3H,1H2 .Physical And Chemical Properties Analysis
2,2-Difluorocyclopropanecarbaldehyde is a liquid at room temperature . It should be stored in an inert atmosphere, preferably in a freezer, under -20°C .Wissenschaftliche Forschungsanwendungen
New Methodologies in Organic Synthesis
- Deoxygenative Difluoromethylenation: A novel methodology for the deoxygenative difluoromethylenation of aldehydes and ketones was developed, leading to the unexpected formation of tetrafluorocyclopropanes through Wittig-type reactions. This process is facilitated by the generation of difluoromethylene phosphorus ylides, with the in situ addition of difluorocarbene increasing the yield of tetrafluorocyclopropanes under certain conditions (Nowak & Robins, 2005).
Fluorinated Compounds Synthesis
- Gem-Difluoroolefination Reagent: Difluoromethyl 2-pyridyl sulfone, a previously unknown compound, was identified as an efficient gem-difluoroolefination reagent for aldehydes and ketones. The fluorinated sulfinate intermediate formed during the reaction is relatively stable and can be observed by 19F NMR, showcasing a novel approach to introducing fluorinated moieties into organic molecules (Zhao et al., 2010).
Catalyst Development
- Cobalt-Catalyzed Fluoroallyllation: A cobalt-catalyzed sequential C-C and C-F activation of gem-difluorinated cyclopropanes to form nucleophilic fluoroallylcobalt, followed by addition to aldehydes, was reported. This protocol highlights a regioselective cleavage of dual chemical bonds in gem-difluorinated cyclopropanes, providing a new strategy for the synthesis of fluorinated homoallylic alcohols (Ai et al., 2022).
Advanced Materials and Polymerization
- Atom Transfer Radical Polymerization: Research demonstrated that 2-pyridinecarbaldehyde imines could replace bipyridines in atom transfer polymerization, in conjunction with copper(I) bromides and alkyl bromides. This finding paves the way for more versatile and efficient methods to produce polymers with tailored properties (Haddleton et al., 1997).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,2-difluorocyclopropane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2O/c5-4(6)1-3(4)2-7/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMTUQUKBYLVTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609415 | |
| Record name | 2,2-Difluorocyclopropane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluorocyclopropanecarbaldehyde | |
CAS RN |
1192109-69-5 | |
| Record name | 2,2-Difluorocyclopropane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-difluorocyclopropane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(Spiro[indoline-3,4'-piperidin]-1-yl)ethanone hydrochloride](/img/structure/B1603773.png)

![2-Chlorothieno[3,2-b]pyridin-3-amine](/img/structure/B1603776.png)






![Methyl thieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1603790.png)
